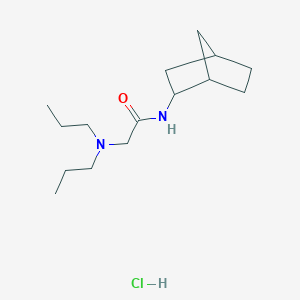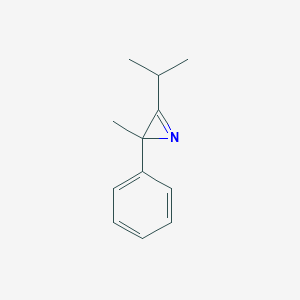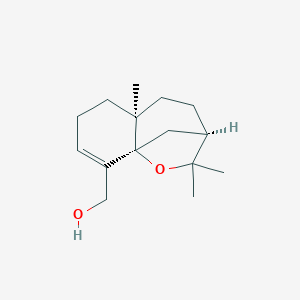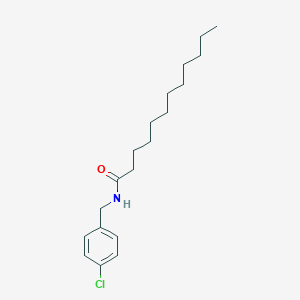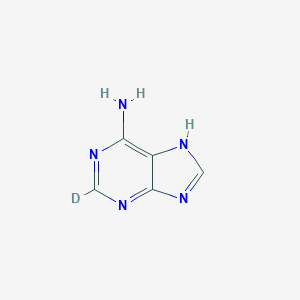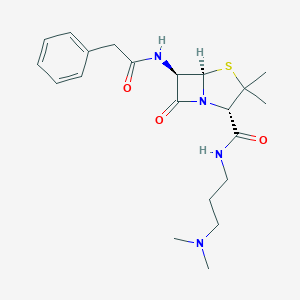
Stemphyltoxin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stemphyltoxin III is a type of toxin that is produced by the fungus Stemphylium botryosum. This toxin has been found to have a variety of biochemical and physiological effects, making it a subject of interest for scientific research. In
科学的研究の応用
Chemical Structure and Properties :
- Podlech et al. (2014) used Electronic Circular Dichroism (ECD) spectra and specific rotations to determine the absolute configuration of mycotoxins including stemphyltoxin III. This study highlighted the importance of understanding the chemical structure and properties of such toxins for scientific research purposes (Podlech et al., 2014).
Analytical Method Development :
- Puntscher et al. (2018) developed an LC-MS/MS method for detecting various Alternaria toxins, including stemphyltoxin III, in food samples. This method aids in monitoring the presence of such toxins in the food supply, which is crucial for food safety and public health (Puntscher et al., 2018).
DNA Damage and Repair Mechanisms :
- A study by Fleck et al. (2016) investigated the DNA damage and repair kinetics of Alternaria mycotoxins including stemphyltoxin III in cultured cells. This research provides insight into the genotoxic potential of stemphyltoxin III and its implications on cellular DNA integrity (Fleck et al., 2016).
Epoxide Reduction and Metabolic Pathways :
- Another study by Fleck et al. (2014) explored the epoxide reduction to alcohol as a novel metabolic pathway for perylene quinone-type Alternaria mycotoxins like stemphyltoxin III in mammalian cells. This study contributes to understanding the metabolic processing and detoxification of such mycotoxins in the human body (Fleck et al., 2014).
特性
CAS番号 |
102694-32-6 |
|---|---|
製品名 |
Stemphyltoxin III |
分子式 |
C20H12O6 |
分子量 |
348.3 g/mol |
IUPAC名 |
(10R,11S)-5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,8,16,18-heptaene-7,15-dione |
InChI |
InChI=1S/C20H12O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-6,16,18-19,21-22,25H/t16-,18?,19?,20-/m0/s1 |
InChIキー |
OXZKROMWFXHLSV-ACAXCVFMSA-N |
異性体SMILES |
C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=C[C@]5([C@@H]3C6C(C2=O)O6)O)O |
SMILES |
C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |
正規SMILES |
C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |
同義語 |
3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene stemphyltoxin III |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



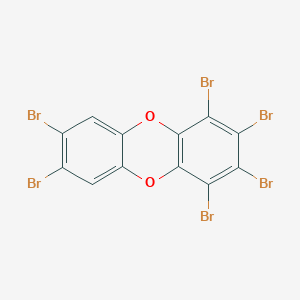
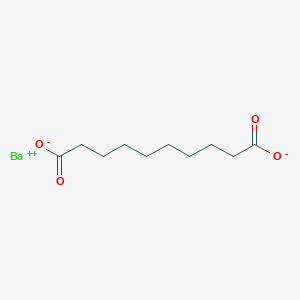
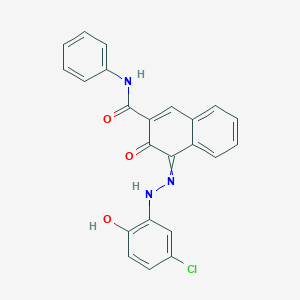
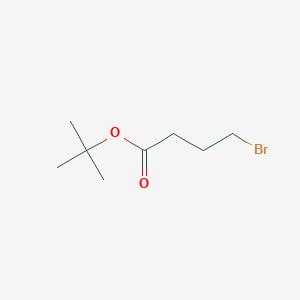
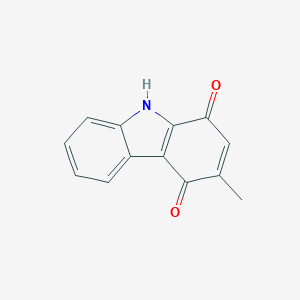
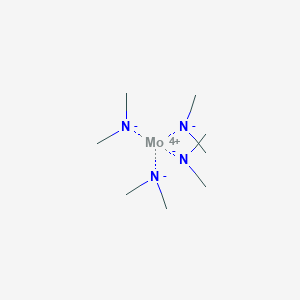
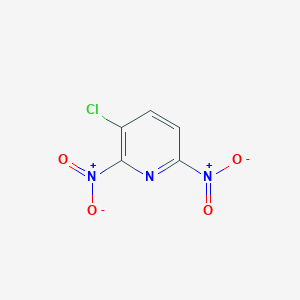
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
